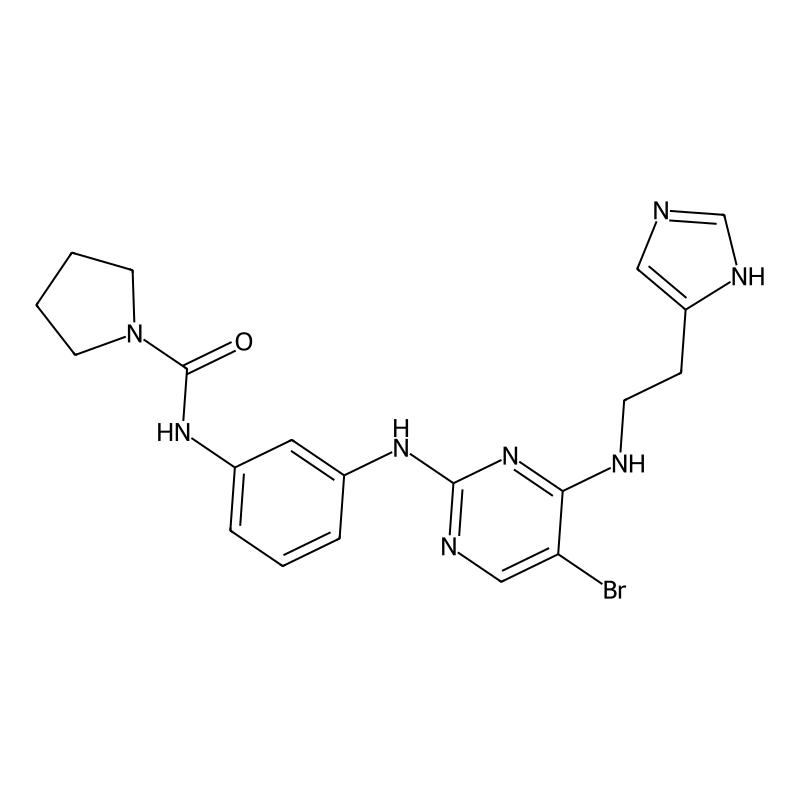

BX-912

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

BX-912 is a small molecule inhibitor that targets a protein called 3-phosphoinositide-dependent protein kinase 1 (PDK1) []. PDK1 is a serine/threonine kinase, a type of enzyme that regulates many cellular processes by adding phosphate groups to other proteins. PDK1 plays a critical role in cell survival and proliferation, making it an attractive target for cancer research [].

Inhibition of PDK1

BX-912 has been shown to be a potent inhibitor of PDK1, with an inhibitory concentration (IC50) of 26 nM []. This means that BX-912 can effectively block the activity of PDK1 at very low concentrations. Studies have demonstrated that BX-912 can inhibit the phosphorylation and activation of downstream kinases that are regulated by PDK1, such as protein kinase B (PKB) and protein kinase A (PKA) [].

BX-912 is a small molecule compound identified as a potent inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1), a key player in the phosphoinositide 3-kinase/AKT signaling pathway. This pathway is crucial for regulating various cellular processes, including cell growth, survival, and metabolism, particularly in cancer cells. The molecular weight of BX-912 is 471.35 g/mol, and it is characterized by its ability to competitively inhibit ATP binding to PDK1, thus disrupting downstream signaling involved in tumorigenesis and angiogenesis .

BX-912 primarily functions through its interaction with PDK1. The compound exhibits an inhibitory effect on PDK1 with an IC50 value of approximately 26 nM, making it highly effective in blocking the enzyme's activity . It also shows inhibitory effects on other kinases, albeit less effectively. For instance, it inhibits c-KIT and KDR with IC50 values of 0.85 μM and 0.41 μM, respectively . The compound's mechanism involves the disruption of the phosphorylation of AKT, thereby affecting cell survival pathways.

BX-912 has demonstrated significant biological activity in various cancer cell lines. It effectively inhibits growth in soft agar assays with a notable inhibition rate of 96% at a concentration of 1 μM against HCT-116 cells . Furthermore, BX-912 induces apoptosis in tumor cells by blocking adhesion-dependent growth and promoting cell cycle arrest in the G2/M phase . The compound exhibits a heightened sensitivity in cancer cells that have elevated AKT activity, indicating its potential utility in targeting specific tumor types.

The synthesis of BX-912 has been reported in various studies, although detailed synthetic routes are often proprietary or not extensively documented in public sources. Generally, the synthesis involves multi-step organic reactions that include the formation of key intermediates followed by cyclization and functional group modifications to yield the final product. Precise methodologies may vary depending on the specific laboratory protocols used.

BX-912 is primarily investigated for its potential applications in cancer therapy due to its role as a PDK1 inhibitor. By targeting the PDK1/AKT signaling pathway, BX-912 may be useful in treating various cancers where this pathway is dysregulated. Current research focuses on its efficacy against solid tumors and hematological malignancies . Additionally, it may serve as a valuable tool compound for studying PDK1-related cellular processes.

Interaction studies involving BX-912 have highlighted its specificity towards PDK1 compared to other kinases. For instance, while it effectively inhibits PDK1 activity, it does not significantly affect AKT2 at concentrations greater than 10 μM . This selectivity underscores its potential as a therapeutic agent with reduced off-target effects. Further studies are necessary to explore its interactions with other proteins within the signaling network.

Several compounds exhibit structural or functional similarities to BX-912, particularly those targeting the PDK1/AKT pathway or related kinases:

| Compound Name | Target Kinase | IC50 Value | Unique Features |

|---|---|---|---|

| BX-912 | PDK1 | 26 nM | High specificity for PDK1 |

| GSK2334470 | PDK1 | 0.5 μM | Broader kinase inhibition profile |

| AZD5363 | AKT | 15 nM | Direct AKT inhibitor |

| MK-2206 | AKT | 0.5 μM | Allosteric inhibitor of AKT |

| SC79 | AKT | 0.4 μM | Enhances AKT activity via direct binding |

BX-912 stands out due to its high potency and specificity for PDK1 compared to other compounds that may affect multiple targets within the same signaling cascade .

BX-912 functions as a potent and selective adenosine triphosphate-competitive inhibitor of 3-phosphoinositide-dependent kinase 1 with half-maximal inhibitory concentration values ranging from 12 to 26 nanomolar [1] [2] [3]. The compound demonstrates remarkable selectivity, exhibiting 9-fold greater selectivity for 3-phosphoinositide-dependent kinase 1 relative to protein kinase A and 105-fold selectivity against protein kinase C [1] [4]. This selectivity profile establishes BX-912 as a highly specific inhibitor within the adenosine triphosphate-competitive inhibitor class [5] [6].

The competitive inhibition mechanism involves direct binding of BX-912 to the adenosine triphosphate binding pocket of 3-phosphoinositide-dependent kinase 1, effectively preventing adenosine triphosphate from accessing its binding site [6] [7]. The aminopyrimidine backbone of BX-912 adopts a similar orientation in the active site of 3-phosphoinositide-dependent kinase 1 as adenosine triphosphate, allowing it to occupy the same binding pocket and compete for the same molecular recognition site [6]. This competitive binding relationship means that higher concentrations of adenosine triphosphate can theoretically overcome the inhibitory effects of BX-912, which is characteristic of competitive inhibition kinetics [5].

The compound exhibits exceptional potency against 3-phosphoinositide-dependent kinase 1 while maintaining significantly reduced activity against a panel of related serine-threonine kinases [8] [3]. In kinase selectivity screening, BX-912 demonstrates variable inhibitory activity against different kinases, with some kinases showing less than 20% residual activity while others retain more than 80% activity in the presence of the inhibitor [8]. This selectivity pattern reflects the specific molecular recognition between BX-912 and the unique structural features of the 3-phosphoinositide-dependent kinase 1 adenosine triphosphate binding site.

Crystal Structure Analysis of PDK1-BX-912 Complex

While direct crystal structure data of the 3-phosphoinositide-dependent kinase 1-BX-912 complex is limited in the current literature, structural insights can be derived from related 3-phosphoinositide-dependent kinase 1 crystal structures and the known binding characteristics of BX-912 [9] [10]. The 3-phosphoinositide-dependent kinase 1 catalytic domain adopts the classic bilobal kinase fold, consisting of an amino-terminal lobe containing primarily beta-sheet structures and a carboxy-terminal lobe dominated by alpha-helical elements [9]. The adenosine triphosphate binding site is located in the cleft between these two lobes, providing the structural framework for BX-912 binding [9] [11].

The 3-phosphoinositide-dependent kinase 1 kinase domain structure reveals several critical features relevant to BX-912 binding. The alpha-C helix, comprising residues 124-136, serves as a key regulatory element that links substrate-interacting sites with the activation loop [9] [12]. This helix plays a crucial role in signal integration within the kinase core and is positioned to interact with both the phosphorylated serine-241 in the activation loop and the adenosine triphosphate binding site [9]. The positioning of this helix is essential for maintaining the active conformation of the kinase and likely influences BX-912 binding affinity and specificity.

The adenosine triphosphate binding pocket in 3-phosphoinositide-dependent kinase 1 contains several conserved residues that are critical for adenosine triphosphate recognition and catalysis [9] [13]. The glycine-rich loop provides flexibility for adenosine triphosphate binding, while specific residues such as lysine-111 coordinate with adenosine triphosphate phosphate groups [9]. The structural analysis suggests that BX-912 binds within this same pocket, with its aminopyrimidine backbone making similar contacts to those normally formed by adenosine triphosphate [6].

Key Binding Interactions in the PDK1 Active Site

The molecular interactions between BX-912 and the 3-phosphoinositide-dependent kinase 1 active site involve multiple types of non-covalent forces that collectively contribute to the high binding affinity and selectivity observed [6] [9]. The primary binding interactions include hydrogen bonding, hydrophobic contacts, van der Waals forces, and electrostatic interactions, each playing distinct roles in stabilizing the inhibitor-enzyme complex.

Hydrogen Bonding Interactions: The aminopyrimidine backbone of BX-912 forms critical hydrogen bonds with residues in the adenosine triphosphate binding pocket, mimicking the hydrogen bonding pattern typically established by adenosine triphosphate [6]. These hydrogen bonds are essential for proper orientation and stabilization of the inhibitor within the binding site. The nitrogen atoms in the pyrimidine ring system serve as both hydrogen bond donors and acceptors, allowing for multiple hydrogen bonding interactions with backbone and side chain atoms of 3-phosphoinositide-dependent kinase 1.

Hydrophobic Interactions: The aromatic components of BX-912, including the brominated pyrimidine ring and associated aromatic substituents, engage in extensive hydrophobic contacts with non-polar residues lining the adenosine triphosphate binding pocket [6] [14]. These hydrophobic interactions contribute significantly to the binding free energy and help explain the selectivity of BX-912 for 3-phosphoinositide-dependent kinase 1 over other kinases with different hydrophobic pocket geometries.

Van der Waals Forces: The close complementarity between BX-912 and the 3-phosphoinositide-dependent kinase 1 binding pocket results in favorable van der Waals interactions throughout the interface [15]. The bromine substituent on the pyrimidine ring makes specific van der Waals contacts that contribute to both binding affinity and selectivity. The size and electronegativity of the bromine atom allow for optimal packing within the binding pocket while avoiding steric clashes.

Electrostatic Interactions: The charged and polar groups on BX-912 form electrostatic interactions with complementary charged residues in the 3-phosphoinositide-dependent kinase 1 active site [9]. These long-range electrostatic forces help guide the initial binding of the inhibitor and contribute to the overall binding energy. The pyrrolidine carboxamide group of BX-912 likely participates in electrostatic interactions with positively charged residues in the binding pocket.

Conformational Changes Induced by BX-912 Binding

The binding of BX-912 to 3-phosphoinositide-dependent kinase 1 induces several important conformational changes that effectively lock the enzyme in an inactive state [16] [17] [18]. These structural alterations affect multiple regions of the kinase domain and disrupt the normal catalytic mechanism through allosteric communication networks within the protein.

Alpha-C Helix Stabilization: Upon BX-912 binding, the alpha-C helix adopts a stabilized position that differs from the dynamic conformations required for normal catalytic activity [9] [12]. This helix normally undergoes conformational changes during the catalytic cycle, and its stabilization by BX-912 binding prevents the necessary conformational flexibility required for substrate phosphorylation. The interaction between the inhibitor and residues on or near the alpha-C helix effectively locks this critical regulatory element in an inactive conformation.

Activation Loop Perturbation: The binding of BX-912 influences the conformation of the activation loop, which contains the essential phosphorylated serine-241 residue [19] [20]. The activation loop normally adopts different conformations during the catalytic cycle, and BX-912 binding disrupts these conformational transitions. The altered positioning of the activation loop prevents proper substrate binding and positioning for phosphoryl transfer, contributing to the inhibitory effect.

Glycine-Rich Loop Restriction: The flexible glycine-rich loop, which normally provides conformational plasticity for adenosine triphosphate binding and release, becomes restricted upon BX-912 binding [9] [13]. This restriction limits the conformational changes necessary for the catalytic cycle and prevents the normal opening and closing motions required for substrate turnover. The reduced flexibility of this loop contributes to the competitive inhibition mechanism by preventing adenosine triphosphate from accessing its binding site.

PIF Pocket Modulation: Although BX-912 primarily targets the adenosine triphosphate binding site, its binding may also influence the conformation of the 3-phosphoinositide-dependent kinase 1 Interacting Fragment pocket through allosteric communication [17] [18]. This pocket normally serves as a docking site for substrate kinases, and any conformational changes induced by BX-912 binding could affect substrate recognition and binding affinity.

Interdomain Communication Disruption: The binding of BX-912 disrupts the normal communication between the amino-terminal and carboxy-terminal lobes of the kinase domain [13] [18]. This disruption affects the coordinated conformational changes that are essential for catalytic activity. The altered interdomain communication prevents the proper alignment of catalytic residues and substrates, further contributing to the inhibitory mechanism.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant